Di-tert-butyl disulfide

説明

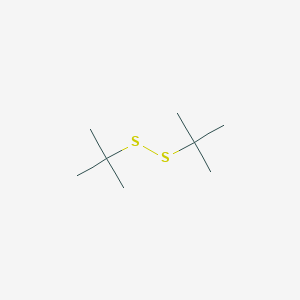

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(tert-butyldisulfanyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCNDTDWDGQHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021913 | |

| Record name | t-Butyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-06-5 | |

| Record name | tert-Butyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | t-Butyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTY9CM6498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Di-tert-butyl Disulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of di-tert-butyl disulfide. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, key data, and visualizations to support laboratory work and advance scientific understanding.

Core Physical and Chemical Properties

This compound, a symmetrical disulfide, is a valuable reagent in organic synthesis. Its bulky tert-butyl groups confer unique steric and electronic properties that are leveraged in a variety of chemical transformations.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈S₂ | [1] |

| Molecular Weight | 178.36 g/mol | [1] |

| Appearance | Clear, pale yellow to yellow liquid | [2] |

| Odor | Stench | [2] |

| Density | 0.93 g/cm³ at 20 °C | [3] |

| Melting Point | -5 °C | [3] |

| Boiling Point | 198 - 204 °C | [2] |

| Flash Point | 62 °C (closed cup) | [2] |

| Vapor Pressure | 68.9 hPa at 37.7 °C | [3] |

| Solubility | Insoluble in water | [2] |

Chemical Properties and Reactivity

This compound serves as an important intermediate in organic synthesis.[4] It is a key raw material for the synthesis of compounds containing disulfide bonds, such as sulfinyl and oxythio compounds.[4] In industrial applications, it is utilized as a vulcanizing agent for rubber and elastomers.[4]

The disulfide bond in this compound can be cleaved under various conditions, making it a useful source of the tert-butylthio moiety. It undergoes oxidation in the presence of hydrogen peroxide, catalyzed by bis(acetylacetonato)oxovanadium and a chiral Schiff-base ligand.[5] The compound can also react with organometallic reagents, such as Grignard reagents, which act as nucleophiles attacking the sulfur-sulfur bond.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, intended to be directly applicable in a laboratory setting.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of tert-butyl mercaptan.[4]

Method: Oxidation of tert-Butyl Mercaptan with Hydrogen Peroxide

This method provides a clean synthesis route with a high conversion rate.[9]

-

Materials:

-

tert-Butyl mercaptan

-

Cuprous chloride (CuCl) or Cupric chloride (CuCl₂) (catalyst)

-

Acetone (B3395972) (solvent)

-

30% Hydrogen peroxide (H₂O₂) (oxidant)

-

Nitrogen gas (for inert atmosphere)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with tert-butyl mercaptan, the copper chloride catalyst, and acetone. The molar ratio of tert-butyl mercaptan to catalyst to hydrogen peroxide should be approximately 1:0.001-0.01:0.5-0.75.[9] The volume ratio of acetone to tert-butyl mercaptan should be between 1:1 and 9:1.[9]

-

Place the flask in an ice bath to maintain the reaction temperature between -20 °C and 70 °C.[9]

-

Under a nitrogen atmosphere and with vigorous stirring, add the hydrogen peroxide dropwise from the dropping funnel.

-

Allow the reaction to proceed for the required time, monitoring the consumption of the starting material by a suitable method (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up by filtering to remove the catalyst, followed by removal of acetone under reduced pressure. The resulting oil phase is separated to yield this compound.[9]

-

-

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove impurities.[10]

-

Apparatus:

-

Standard vacuum distillation setup (distilling flask, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

-

-

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude this compound in the distilling flask.

-

Begin stirring and gradually apply vacuum to the system.

-

Once the desired pressure is reached, slowly heat the distilling flask using the heating mantle.

-

Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 91-96 °C at 10 mmHg.[10]

-

After the distillation is complete, cool the system to room temperature before releasing the vacuum.

-

-

Diagram of Purification Workflow:

Caption: Workflow for the purification of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[11]

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5MS or equivalent)

-

Helium carrier gas

-

-

Sample Preparation:

-

Dilute a small amount of the purified this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).

-

-

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

Data Analysis:

-

The retention time of the this compound peak can be used for identification.

-

The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 178) and fragments corresponding to the loss of tert-butyl and sulfur moieties.

-

-

Diagram of Analytical Workflow:

Caption: Workflow for the GC-MS analysis of this compound.

Role in Drug Development

This compound is a reagent used in the synthesis of pharmacologically active molecules. A notable example is its use in the preparation of Velneperit, a neuropeptide Y (NPY) Y5 receptor antagonist that has been investigated for the treatment of obesity.[12]

While this compound itself is not known to be directly involved in biological signaling pathways, its utility as a building block in the synthesis of drug candidates highlights its importance in the drug discovery and development process.

Safety and Handling

This compound is a combustible liquid and is toxic to aquatic life with long-lasting effects.[13] It should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.[13]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry, showing a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups.

-

¹³C NMR: The carbon NMR spectrum will show two signals: one for the quaternary carbons and one for the methyl carbons of the tert-butyl groups.[14]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 178, along with characteristic fragmentation patterns.[1]

This comprehensive guide provides essential information and protocols for the safe and effective use of this compound in a research and development setting. By adhering to these guidelines, scientists can confidently utilize this versatile reagent in their synthetic endeavors.

References

- 1. This compound [webbook.nist.gov]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. youtube.com [youtube.com]

- 9. CN101838228B - Clean synthesis method for this compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. This compound(110-06-5) 13C NMR spectrum [chemicalbook.com]

Synthesis of Di-tert-butyl Disulfide from tert-Butyl Mercaptan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing di-tert-butyl disulfide from tert-butyl mercaptan. This compound is a crucial intermediate in organic synthesis, finding applications as a vulcanizing agent and in the preparation of various sulfur-containing compounds. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying reaction mechanisms and experimental workflows.

Synthetic Methodologies at a Glance

The synthesis of this compound from tert-butyl mercaptan is predominantly achieved through oxidative coupling. Several effective methods have been developed, each with distinct advantages concerning yield, reaction conditions, and environmental impact. The most prominent methods include:

-

Oxidation with Hydrogen Peroxide and a Copper Catalyst: A "clean" and efficient method utilizing a common oxidizing agent and a catalyst.

-

Reaction with Elemental Sulfur and a Base: A classical approach involving the direct reaction of the thiol with elemental sulfur in the presence of a basic catalyst.

-

Phase Transfer Catalysis: A technique that facilitates the reaction between reactants in different phases, often leading to milder reaction conditions and improved yields.

The following sections provide a detailed examination of these methodologies, including specific experimental protocols and a comparative summary of their quantitative aspects.

Comparative Data of Synthetic Methods

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key quantitative data from representative experimental protocols.

| Method | Oxidant/Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield/Selectivity | Reference |

| Hydrogen Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Cuprous Chloride (CuCl) or Cupric Chloride (CuCl₂) | Acetone (B3395972) | -20 to 70 | Not Specified | 90-96% Selectivity | [1] |

| Elemental Sulfur Reaction | Elemental Sulfur (S₈) | Triethylamine (B128534) (Et₃N) | None (Neat) | 35 → 40 → 85 | ~2 hours | 87.4% Yield | |

| Phase Transfer Catalysis | Sodium Disulfide (Na₂S₂) | Tetrabutylammonium (B224687) Bromide (TBAB) | Dichloromethane/Water | Room Temperature | 5 minutes | ~85% Yield (analogous reaction) | [2] |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methods discussed.

Method 1: Oxidation with Hydrogen Peroxide and Copper Catalyst

This protocol is based on a "clean synthesis method" that offers high conversion and selectivity.[1]

Materials:

-

tert-Butyl mercaptan

-

Cuprous chloride (CuCl) or Cupric chloride (CuCl₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Acetone

Procedure:

-

To a reaction vessel, add tert-butyl mercaptan, the copper catalyst (cuprous chloride, cupric chloride, or a mixture thereof), and acetone. The molar ratio of tert-butyl mercaptan to catalyst should be approximately 1:0.0005 to 1:0.05. The volume ratio of acetone to tert-butyl mercaptan should be between 1:1 and 9:1.

-

Under stirring, add a mixture of hydrogen peroxide and acetone to the reaction vessel. The molar ratio of tert-butyl mercaptan to hydrogen peroxide should be in the range of 1:0.5 to 1:1.

-

Control the reaction temperature between -20°C and 70°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC) until the conversion of tert-butyl mercaptan is complete (typically 98-100%).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the acetone by distillation.

-

The remaining mixture will separate into two layers. The organic layer is the this compound product.

Method 2: Reaction with Elemental Sulfur and Triethylamine

This protocol describes a straightforward synthesis using elemental sulfur and a basic catalyst.

Materials:

-

tert-Butyl mercaptan

-

Sulfur (powdered)

-

Triethylamine

-

10% Sodium hydroxide (B78521) solution

-

Water

Procedure:

-

In a flask under a nitrogen atmosphere, combine 2.22 mol of tert-butyl mercaptan and 3.33 mol of sulfur.

-

While stirring, cautiously add a few drops of triethylamine. An exothermic reaction with gas evolution will occur, and the temperature will rise.

-

Once the initial vigorous reaction subsides, heat the mixture to 40°C for 1 hour.

-

Add the remaining triethylamine to a total of 0.022 mol.

-

Heat the mixture to 85°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Wash the product sequentially with three portions of 10% sodium hydroxide solution and two portions of water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and concentrate the product under reduced pressure to obtain this compound as a light yellow oil.

Method 3: Phase Transfer Catalysis (Representative Protocol)

While a specific protocol for this compound was not found, this representative procedure for a similar disulfide synthesis using a phase transfer catalyst can be adapted.[2][3]

Materials:

-

tert-Butyl mercaptan

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane

-

Water

Procedure:

-

Prepare an aqueous solution of sodium disulfide (Na₂S₂) by dissolving sodium sulfide and elemental sulfur in water.

-

In a separate flask, dissolve tert-butyl mercaptan and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%) in dichloromethane.

-

Combine the aqueous and organic phases and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC or GC. The reaction is typically rapid.

-

After completion, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the this compound product.

Visualizing the Synthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.

Copper-Catalyzed Oxidation of Thiols

The following diagram illustrates the proposed mechanism for the copper-catalyzed oxidation of thiols to disulfides. The cycle involves the reduction of Cu(II) to Cu(I) by the thiol, followed by the formation of a thiyl radical. Two thiyl radicals then combine to form the disulfide, and the Cu(I) is re-oxidized to Cu(II) by the oxidizing agent (e.g., hydrogen peroxide or oxygen), completing the catalytic cycle.

Caption: Proposed mechanism for the copper-catalyzed oxidation of thiols.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: General laboratory workflow for the synthesis of this compound.

References

Di-tert-butyl Disulfide (CAS 110-06-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-tert-butyl disulfide (DTBDS), a significant organic intermediate with diverse applications in industrial and pharmaceutical chemistry. This document details its physicochemical properties, safety data, synthesis methodologies, and its role as a precursor in the synthesis of pharmacologically active molecules.

Core Technical Data

The fundamental properties of this compound are summarized in the following tables, providing a ready reference for laboratory and development work.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈S₂ | [1] |

| Molecular Weight | 178.36 g/mol | [1] |

| Appearance | Clear, pale yellow to yellow liquid | [2] |

| Odor | Stench | [3] |

| Density | 0.923 g/mL at 25 °C | [1][4] |

| Melting Point | -5 °C | [2][3] |

| Boiling Point | 200-201 °C | [1][5] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [1][4] |

| Vapor Pressure | 51.7 mmHg at 37.7 °C | [1][2] |

| Vapor Density | 5 (vs air) | [1][2] |

| Refractive Index | n20/D 1.490 | [1][5] |

| Solubility | Insoluble in water; Soluble in alcohol and chloroform (B151607) (sparingly). | [6] |

| LogP (octanol/water) | 4.698 (estimated) | [2][7] |

Chemical Properties

| Property | Value/Description | Reference(s) |

| Chemical Structure | (CH₃)₃CSSC(CH₃)₃ | [1] |

| InChI Key | BKCNDTDWDGQHSD-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)SSC(C)(C)C | [1] |

| Functional Group | Disulfide | [1] |

| Reactivity | Reacts with strong oxidizing agents. | [3] |

Safety and Handling

| Hazard Information | Description | Reference(s) |

| GHS Pictograms | GHS09 (Hazardous to the aquatic environment) | [1][4] |

| Hazard Statements | H227: Combustible liquidH411: Toxic to aquatic life with long lasting effects | [8][9] |

| Precautionary Statements | P210, P273, P280, P370+P378, P391, P403+P235, P501 | [8] |

| Storage | Store in a well-ventilated place. Keep cool. Store under inert atmosphere. | [3][8] |

| Personal Protective Equipment | Eyeshields, gloves, multi-purpose combination respirator cartridge (US) | [1][4] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, peroxides. | [3] |

| Hazard Class | Aquatic Chronic 2 | [1][4] |

| WGK | WGK 3 | [1][4] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods. Below are detailed protocols for two common approaches.

Method 1: Oxidation of tert-Butyl Mercaptan with Hydrogen Peroxide

This method describes a clean synthesis approach using hydrogen peroxide as the oxidant and a copper(I) chloride catalyst in acetone (B3395972).

Materials:

-

tert-Butyl mercaptan (t-BuSH)

-

Copper(I) chloride (CuCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Acetone

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Overhead stirrer

-

Two syringe pumps

-

Cooling bath

-

Standard glassware for workup (separatory funnel, filtration apparatus)

Procedure:

-

To a three-neck round-bottomed flask equipped with an overhead stirrer and under a nitrogen atmosphere, add copper(I) chloride (catalyst).

-

Add acetone as the solvent to the flask. The molar ratio of tert-butyl mercaptan to catalyst is approximately 1:0.005 to 1:0.05.[10] The volume ratio of acetone to tert-butyl mercaptan is between 1:1 and 9:1.[10]

-

Add tert-butyl mercaptan to the reaction mixture.

-

Cool the reaction mixture to the desired temperature, typically between -20 °C and 70 °C, using a cooling bath.[10]

-

Slowly add 30% aqueous hydrogen peroxide to the vigorously stirred reaction mixture over an extended period (e.g., 20 hours) using syringe pumps.[7] The molar ratio of tert-butyl mercaptan to hydrogen peroxide is approximately 1:0.5 to 1:1.[10]

-

Monitor the reaction progress by a suitable method (e.g., GC-MS) until the conversion of tert-butyl mercaptan is complete (typically >98%).[10]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the acetone from the filtrate under reduced pressure.

-

Allow the remaining mixture to stand and separate into layers.

-

Isolate the organic layer, which is the this compound product. The selectivity is typically between 90-96%.[10]

Method 2: Phase-Transfer Catalysis under Microwave Irradiation

This method utilizes a phase-transfer catalyst and microwave irradiation to synthesize this compound from t-butyl chloride, sublimed sulfur, and sodium hydroxide (B78521).[11]

Materials:

-

t-Butyl chloride

-

Sublimed sulfur

-

Sodium hydroxide (NaOH)

-

Polyethylene glycol 400 (PEG-400) as the phase-transfer catalyst

-

Water

Equipment:

-

Microwave reactor

-

Reaction vessel suitable for microwave synthesis

-

Magnetic stirrer

-

Standard glassware for workup

Procedure:

-

In a microwave-safe reaction vessel, combine t-butyl chloride, sublimed sulfur, sodium hydroxide, and PEG-400 in an aqueous solution.

-

Place the reaction vessel in a microwave reactor equipped with a magnetic stirrer.

-

Irradiate the mixture with microwaves at a controlled power and temperature for a specified duration. The use of microwave irradiation can significantly shorten the reaction time.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. This method is reported to have a high conversion rate.[11]

Role in Drug Development: Precursor to a Neuropeptide Y Y5 Receptor Antagonist

This compound is a key starting material in the synthesis of Velneperit, a novel and potent antagonist of the Neuropeptide Y (NPY) Y5 receptor.[2] The NPY system, particularly the Y5 receptor, is implicated in the regulation of appetite and energy balance, making it a target for the development of anti-obesity therapeutics.

The NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit of the heterotrimeric G-protein.[6] Activation of the Y5 receptor by its endogenous ligand, NPY, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). The downstream effects of this pathway can influence various cellular processes, including cell growth and migration, through modulation of pathways such as the ERK1/2 signaling cascade.[12][13]

An antagonist like Velneperit binds to the NPY Y5 receptor but does not activate it. By competitively blocking the binding of NPY, the antagonist prevents the initiation of this downstream signaling cascade, thereby inhibiting the physiological effects mediated by the Y5 receptor.

Visualizations

Synthesis Workflow of this compound

Caption: A representative workflow for the synthesis of this compound.

NPY Y5 Receptor Signaling Pathway and Antagonism

References

- 1. prepchem.com [prepchem.com]

- 2. pnas.org [pnas.org]

- 3. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2574884A - Oxidation of mercaptans - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN101838228A - Clean synthesis method for this compound - Google Patents [patents.google.com]

- 11. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]

- 12. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Di-tert-butyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of di-tert-butyl disulfide (DTBDS). It delves into the intricate mechanisms, reaction kinetics, and product distributions that characterize this process. A central focus is the dual-pathway mechanism, involving both molecular and free-radical routes, and the influence of reaction conditions on the predominance of each pathway. This document synthesizes experimental findings with computational studies to offer a detailed understanding for researchers in organic chemistry, chemical kinetics, and drug development, where disulfide bonds play a critical role.

Introduction

This compound is a key organic sulfur compound utilized in various chemical syntheses and industrial applications. Understanding its thermal stability and decomposition pathways is crucial for controlling reaction outcomes, ensuring process safety, and for its applications in fields such as drug delivery and materials science. The thermal decomposition of DTBDS is a complex process that proceeds via competing molecular and free-radical mechanisms, the balance of which is sensitive to experimental conditions such as temperature and the presence of radical inhibitors.

Decomposition Pathways

The thermal decomposition of this compound is primarily understood to proceed through two concurrent pathways: a unimolecular elimination and a free-radical chain reaction.

Unimolecular Molecular Elimination

Computational studies have identified a concerted unimolecular decomposition of this compound into isobutene and tert-butyl thiol as a key reaction.[1][2] This pathway is favored in the presence of radical inhibitors. The proposed mechanism involves a two-step molecular process through four-centered transition states.[2] Initially, DTBDS decomposes into isobutene and hydrogen t-butyl disulfide. The latter is a transient intermediate that rapidly decomposes into a second molecule of isobutene and hydrogen disulfide (H₂S₂).[2]

Free-Radical Chain Mechanism

In the absence of inhibitors, a free-radical mechanism also contributes significantly to the decomposition. This pathway is initiated by the homolytic cleavage of the C-S bond. The presence of a radical inhibitor, such as cyclohexene (B86901), can suppress this pathway by trapping active radicals.[1] The free-radical process is responsible for the formation of isobutane (B21531) and elemental sulfur.[1]

Experimental Protocols

The investigation of the thermal decomposition of this compound has been conducted primarily through gas-phase thermolysis experiments. The two main experimental setups employed are the static system and the stirred-flow system.

Static System Protocol

In a typical static system experiment, a known quantity of this compound is introduced into a sealed, evacuated reaction vessel of a known volume, which is then heated to a constant temperature. The progress of the reaction is monitored by measuring the change in pressure over time.

-

Reaction Vessel: A Pyrex or quartz reaction vessel is typically used, with a known surface-to-volume ratio. To investigate surface effects, the ratio can be altered by packing the vessel with glass or quartz tubes.

-

Temperature Control: The reaction vessel is placed in a furnace with precise temperature control.

-

Pressure Measurement: The pressure inside the vessel is monitored using a pressure transducer.

-

Product Analysis: At the end of the experiment, the reaction is quenched by cooling the vessel rapidly. The products are then collected and analyzed, typically by gas chromatography (GC) coupled with mass spectrometry (MS) to identify and quantify the components.

Stirred-Flow System Protocol (Toluene Carrier Technique)

The stirred-flow technique allows for the study of the reaction at very low reactant concentrations, minimizing secondary reactions.

-

Reactant Introduction: A carrier gas, such as toluene (B28343) or nitrogen, is saturated with the vapor of this compound at a known temperature and pressure. This mixture is then passed through a heated reaction vessel.

-

Reaction Vessel: A well-stirred reaction vessel is used to ensure uniform temperature and concentration.

-

Flow Rate Control: The flow rate of the carrier gas is precisely controlled using mass flow controllers.

-

Product Collection and Analysis: The effluent from the reactor is passed through a series of cold traps to collect the products. The contents of the traps are then analyzed by GC-MS. The gaseous products can be analyzed directly by online GC.

Quantitative Data

The thermal decomposition of this compound follows first-order kinetics.[1][2] The Arrhenius parameters for the overall decomposition have been determined in different experimental systems.

| Experimental System | Temperature Range (°C) | log(A/s⁻¹) | Eₐ (kJ/mol) | Reference |

| Stirred-Flow | 330-400 | 14.6 ± 0.4 | 184 ± 4 | [2] |

| Static System | 246-300 | 13.6 ± 0.2 | 177 ± 2 | [2] |

Product Distribution:

The product distribution is highly dependent on the reaction conditions, particularly the presence of a radical inhibitor like cyclohexene.

| Product | Neat Pyrolysis (without inhibitor) | Pyrolysis with Cyclohexene (inhibitor) | Primary Formation Pathway |

| Isobutene | Major | Major | Molecular elimination and β-scission in the free-radical chain. |

| Isobutane | Minor | Increased concentration | Hydrogen abstraction by tert-butyl radicals, favored in the presence of a hydrogen-donating inhibitor like cyclohexene. |

| Hydrogen Disulfide | Major | Major | Product of the two-step molecular elimination.[2] |

| Hydrogen Sulfide (B99878) | Major | Major | Decomposition of hydrogen disulfide. |

| tert-Butyl Thiol | Minor (consumed) | Major (less consumed) | Intermediate in the molecular pathway; consumed in free-radical reactions in neat pyrolysis.[1] |

| Elemental Sulfur | Observed | Absent | Believed to form from the radical-induced decomposition of thiols.[1] |

Visualizing the Decomposition Pathways

The following diagrams illustrate the proposed mechanisms for the thermal decomposition of this compound.

Caption: Proposed two-step molecular elimination pathway for DTBDS decomposition.

Caption: Simplified free-radical chain mechanism for DTBDS thermal decomposition.

Conclusion

The thermal decomposition of this compound is a multifaceted process governed by the interplay of molecular and free-radical pathways. The product distribution can be significantly altered by the reaction conditions, with the use of a radical inhibitor like cyclohexene favoring the formation of products from the unimolecular elimination pathway. A thorough understanding of these mechanisms, supported by detailed experimental protocols and quantitative data, is essential for the effective application of this compound in various scientific and industrial contexts. This guide provides a foundational understanding for researchers and professionals, enabling better control and prediction of its thermal behavior.

References

Spectroscopic Data of Di-tert-butyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Di-tert-butyl disulfide ((CH₃)₃CSSC(CH₃)₃), a common organosulfur compound. The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Solvent |

| 1.311 | Singlet | 18H | (CH₃)₃C- | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment | Solvent |

| 45.4 | -S-C (CH₃)₃ | CDCl₃ |

| 30.9 | -C(C H₃)₃ | CDCl₃ |

Infrared (IR) Spectroscopy

Due to the lack of publicly available, specific peak data, a representative set of expected IR absorption bands for a molecule with tert-butyl and disulfide functionalities is provided. The disulfide (S-S) stretch is typically weak and may be difficult to observe.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (sp³ asymmetric) |

| ~2870 | Medium | C-H stretch (sp³ symmetric) |

| ~1460 | Medium | C-H bend (asymmetric) |

| ~1365 | Strong | C-H bend (symmetric, characteristic of tert-butyl) |

| ~1215 | Medium | C-C stretch |

| ~500-400 | Weak | S-S stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a prominent base peak resulting from the stable tert-butyl cation.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M - C₄H₉]⁺ |

| 91 | Low | [C₄H₉S]⁺ |

| 57 | 100% (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: 300 MHz NMR Spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 75 MHz NMR Spectrometer (corresponding to a 300 MHz ¹H frequency).

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Spectral range: 4000 - 400 cm⁻¹

-

-

Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using the spectroscopic techniques described.

Caption: Logical workflow for structural elucidation.

Relationship Between Spectroscopic Data and Molecular Structure

This diagram shows how the different pieces of spectroscopic data relate to the specific structural features of this compound.

Caption: Data to structure correlation.

Di-tert-butyl Disulfide: A Versatile Sulfur Source in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl disulfide (DTBDS) has emerged as a significant and versatile reagent in organic synthesis, primarily serving as a convenient and effective source of sulfur. Its unique structural features, particularly the sterically hindered tert-butyl groups, impart stability and selective reactivity, making it a valuable tool in the synthesis of a wide array of sulfur-containing molecules, including unsymmetrical disulfides, sulfoxides, and complex organic scaffolds. This guide provides a comprehensive overview of the applications of DTBDS, focusing on its role in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Synthesis of Unsymmetrical Disulfides

One of the most prominent applications of this compound is in the synthesis of unsymmetrical disulfides (RSSR'). These motifs are prevalent in biologically active molecules and are crucial for the structural integrity and function of proteins and peptides.[1] DTBDS can be activated to generate a tert-butylsulfenyl intermediate, which then reacts with a thiol to produce the desired unsymmetrical disulfide.

A common strategy involves the reaction of a thiol with an activated form of a disulfide reagent. While direct thiol-disulfide exchange with DTBDS can be challenging due to the steric hindrance of the tert-butyl groups, indirect methods have been developed. For instance, activation of a disulfide with bromine can form a reactive sulfenyl bromide intermediate that readily reacts with various thiols.[2] This approach offers high yields and tolerates a wide range of functional groups.[2]

Data Presentation: Synthesis of Unsymmetrical Disulfides

| Entry | Thiol (RSH) | Disulfide Reagent/Activator | Product (RS-StBu) | Yield (%) | Reference |

| 1 | 1-Dodecanethiol | bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br₂ | Dodecyl tert-butyl disulfide | 95 | [2] |

| 2 | Benzyl mercaptan | bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br₂ | Benzyl tert-butyl disulfide | 98 | [2] |

| 3 | Thiophenol | bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br₂ | Phenyl tert-butyl disulfide | 92 | [2] |

| 4 | Cysteine derivative | bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br₂ | S-(tert-butylthio)cysteine derivative | 90 | [2] |

Generation of tert-Butylthiolating Agents and Sulfinyl Compounds

This compound serves as an excellent precursor for the generation of other valuable sulfur-containing reagents. Catalytic asymmetric oxidation of DTBDS provides tert-butyl tert-butanethiosulfinate, a chiral and stable compound.[3] This thiosulfinate is a versatile intermediate that can react stereospecifically with a variety of nucleophiles, including Grignard reagents and organolithium compounds, to afford enantiomerically pure tert-butyl sulfoxides, sulfinamides, and sulfinimines.[3][4]

Data Presentation: Synthesis of Chiral Sulfinyl Compounds from DTBDS-derived Thiosulfinate

| Entry | Nucleophile | Product | Yield (%) | Reference |

| 1 | Phenylmagnesium bromide | (R)-tert-Butyl phenyl sulfoxide (B87167) | 95 | [3] |

| 2 | n-Butyllithium | (R)-n-Butyl tert-butyl sulfoxide | 89 | [3] |

| 3 | Lithium hexamethyldisilazide (LHMDS) | (R)-N,N-bis(trimethylsilyl)-tert-butanesulfinamide | 92 | [3] |

| 4 | Lithium (trimethylsilyl)acetylide | (R)-tert-Butyl (trimethylsilylethynyl) sulfoxide | 85 | [3] |

Role in Radical Reactions

The sulfur-sulfur bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate tert-butylthiyl radicals (t-BuS•). These radicals can participate in various radical-mediated transformations, such as the anti-Markovnikov addition to alkenes and alkynes, providing a pathway to functionalized thioethers.[5][6] The disulfide-ene reaction, a radical-initiated process, allows for the incorporation of two sulfur atoms across a carbon-carbon double bond.[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

In the realm of transition-metal catalysis, this compound can serve as a sulfur source in C-S cross-coupling reactions. While less common than using thiols directly, protocols are being developed where DTBDS, in the presence of a suitable palladium catalyst and ligands, can react with aryl halides or triflates to form aryl tert-butyl sulfides. These reactions are still an active area of research to overcome challenges such as catalyst poisoning by sulfur compounds.[8][9]

Disulfide Bond Formation in Peptide Synthesis

The formation of disulfide bridges is a critical step in the synthesis of many peptides and proteins, dictating their tertiary structure and biological activity.[1][10] In solid-phase peptide synthesis (SPPS), cysteine residues can be protected with a tert-butylthio (S-tBu) group. This protecting group can be derived from reagents prepared from DTBDS. The S-tBu group is stable to the acidic conditions used for the cleavage of other protecting groups and can be selectively removed under mild reducing conditions to allow for the formation of the disulfide bond.[10][11]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Oxidation of this compound

This protocol describes the synthesis of (RS)-(+)-tert-Butyl tert-butanethiosulfinate.[7]

Materials:

-

(1S,2R)-1-[(2-Hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol (chiral ligand)

-

Vanadyl bis-acetylacetonate (VO(acac)₂)

-

This compound (DTBDS)

-

30% Aqueous hydrogen peroxide

-

Acetone

Procedure:

-

A 1-L three-neck round-bottomed flask fitted with an overhead stirrer and two rubber septa is charged with the chiral ligand (1.85 g, 5.06 mmol) and VO(acac)₂ (1.33 g, 5.00 mmol).

-

Acetone (250 mL) is added, and the dark green reaction mixture is stirred vigorously for 30 minutes open to the air.

-

This compound (178 g, 1.00 mol) is added, and the mixture is cooled to 0 °C.

-

The mixture is stirred vigorously, and 30% aqueous hydrogen peroxide (110 mL, 1.10 mol) is added over 20 hours using a syringe pump.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.

-

The reaction is quenched by the addition of 250 mL of saturated aqueous sodium bicarbonate.

-

The mixture is extracted with ethyl acetate (B1210297) (3 x 200 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification by flash chromatography (silica gel, hexanes/ethyl acetate gradient) yields (RS)-(+)-tert-butyl tert-butanethiosulfinate as a colorless oil (≥92% yield, 91% ee).[3]

Protocol 2: Synthesis of (R)-tert-Butyl Phenyl Sulfoxide from Thiosulfinate

This protocol details the reaction of the enantiomerically enriched thiosulfinate with a Grignard reagent.[3]

Materials:

-

(RS)-(+)-tert-Butyl tert-butanethiosulfinate

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

A solution of (RS)-(+)-tert-butyl tert-butanethiosulfinate (1.00 g, 5.15 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under an argon atmosphere.

-

Phenylmagnesium bromide (1.9 mL, 5.7 mmol, 1.1 equiv) is added dropwise via syringe.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride (20 mL).

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification by flash chromatography (silica gel, hexanes/ethyl acetate gradient) provides (R)-tert-butyl phenyl sulfoxide as a white solid (95% yield).[3]

Mandatory Visualizations

References

- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]

- 5. RADICAL CHAIN ADDITIONS TO ALKENES [research.cm.utexas.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. thieme.de [thieme.de]

- 9. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]

- 11. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

A Comprehensive Technical Guide to the Solubility of Di-tert-butyl Disulfide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide [(CH₃)₃CSSC(CH₃)₃], a key organosulfur compound, finds extensive application in organic synthesis, materials science, and the pharmaceutical industry. Its role as a sulfur transfer agent and a building block for more complex molecules necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a detailed overview of the known solubility profile of this compound, alongside a comprehensive experimental protocol for its quantitative determination, empowering researchers to ascertain solubility in solvent systems pertinent to their specific applications.

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate limited solubility in some polar solvents and likely higher solubility in non-polar organic solvents, following the principle of "like dissolves like." The bulky, non-polar tert-butyl groups dominate the molecular structure, suggesting favorable interactions with non-polar and weakly polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Slightly Soluble[1][2] |

| Halogenated Alkanes | Chloroform | Sparingly Soluble[1][2] |

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms and are not based on standardized measurements. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. The protocol is based on the widely accepted shake-flask method, followed by quantitative analysis.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity, >97%)

-

Selected organic solvent (analytical or HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with airtight screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance (accurate to ±0.1 mg)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a UV-Vis spectrophotometer.

Procedure:

1. Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial or flask. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Record the exact weight of the added this compound.

-

Add a known volume or weight of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure excess solid remains. For viscous solvents or to expedite the process, a longer equilibration time (e.g., 48-72 hours) may be necessary.[3][4][5][6]

2. Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Record the weight of the collected filtrate.

3. Quantitative Analysis:

The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques. Gas chromatography is a highly suitable method for this volatile, non-polar compound.

a. Gas Chromatography (GC) Method:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the GC to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the GC and determine the concentration of this compound from the calibration curve.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

b. Gravimetric Method (for non-volatile solvents):

-

Accurately weigh a portion of the clear, filtered saturated solution in a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, weigh the evaporating dish containing the this compound residue.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

Calculate the solubility based on the initial weight of the solution taken.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains sparse in scientific literature, this guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and employing appropriate analytical techniques such as gas chromatography, researchers can obtain reliable and accurate solubility data in a wide range of organic solvents. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating products in the fields of chemical synthesis and drug development.

References

- 1. This compound CAS#: 110-06-5 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Thermochemical Profile of Di-tert-butyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide [(CH₃)₃CSSC(CH₃)₃], a sterically hindered organosulfur compound, finds applications in various chemical syntheses and industrial processes. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and for predicting its behavior in complex chemical environments. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details on experimental methodologies, and visual representations of its key chemical transformations.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound that have been experimentally determined and reported in the literature. These values are essential for thermodynamic calculations related to reactions involving this compound.

Table 1: Enthalpy of Formation (ΔfH°)

| Phase | ΔfH° (kJ/mol) | Method | Reference |

| Gas | -200 | Ionization | Hawari, Griller, et al., 1986[1][2][3] |

| Gas | -199.8 ± 2.3 | Rotating-bomb calorimetry | Good, 1972[1][2][3] |

| Gas | -202.0 ± 2.3 | Combustion calorimetry | Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][2][3] |

| Liquid | -253.0 ± 1.5 | Rotating-bomb calorimetry | Good, 1972[1][3] |

| Liquid | -251.0 ± 1.8 | Combustion calorimetry | Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][3] |

Table 2: Enthalpy of Combustion (ΔcH°)

| Phase | ΔcH° (kJ/mol) | Method | Reference |

| Liquid | -6670.0 ± 1.3 | Rotating-bomb calorimetry | Good, 1972[1][3] |

| Liquid | -6674.1 ± 1.6 | Combustion calorimetry | Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][3] |

Table 3: Enthalpy of Vaporization (ΔvapH°)

| ΔvapH° (kJ/mol) | Method |

| 53. ± 2. | Not specified |

Note: While several values for the enthalpy of vaporization are available, a representative value is presented here. Discrepancies in reported values may arise from different experimental techniques and conditions.

Table 4: Other Thermochemical Data

| Property | Value | Units | Source |

| Standard Molar Entropy (S°) | No experimental data found. | J/mol·K | - |

| Heat Capacity (Cp,gas) | 329.81 (at 298.15 K) | J/mol·K | Cheméo (Joback Method)[4][5] |

It is important to note that the provided heat capacity is a calculated value and has not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data presented above are not fully available in the public domain and would require access to the original publications. However, the primary method cited for obtaining enthalpy of combustion and formation data is rotating-bomb calorimetry .

Rotating-Bomb Calorimetry

This technique is a specialized form of bomb calorimetry used for compounds containing elements like sulfur, which produce corrosive combustion products.

General Workflow:

Figure 1: Generalized workflow for rotating-bomb calorimetry.

Key aspects of the methodology include:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a combustible container (e.g., a gelatin capsule).

-

Calorimetry: The container is placed in a stainless steel bomb, which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited, and the bomb is rotated to ensure complete combustion and absorption of the acidic combustion products (e.g., sulfuric acid) into a solution placed in the bomb. The temperature change of the water is meticulously recorded.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the container and for any incomplete combustion or side reactions. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion using Hess's law.

Chemical Transformations

While specific biological signaling pathways involving this compound are not well-documented, its synthesis and thermal decomposition pathways are of significant chemical interest.

Synthesis of this compound

One common laboratory and industrial synthesis method involves the oxidation of tert-butyl mercaptan.

References

Di-tert-butyl Disulfide: A Comprehensive Technical Guide to its Reactions with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide ((CH₃)₃CSSC(CH₃)₃), a sterically hindered organosulfur compound, plays a significant role in organic synthesis and various biochemical applications. Its unique reactivity, governed by the bulky tert-butyl groups and the labile disulfide bond, makes it a versatile reagent for the introduction of the tert-butylthio group, the formation of unsymmetrical disulfides, and as a modulator of protein function. This in-depth technical guide provides a comprehensive overview of the reactions of this compound with both nucleophiles and electrophiles, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows.

Reactions with Nucleophiles

The sulfur-sulfur bond in this compound is susceptible to cleavage by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism at one of the sulfur atoms.

Thiol-Disulfide Exchange

Thiolate anions are effective nucleophiles for the cleavage of this compound, leading to the formation of a new, unsymmetrical disulfide and a tert-butyl thiolate anion. This equilibrium reaction is a fundamental process in biochemistry and is utilized in synthetic chemistry for the preparation of mixed disulfides. A notable example is the t-BuOK-triggered metathesis of aromatic disulfides or thiols with this compound, which proceeds in high yields.[1]

Experimental Protocol: t-BuOK-Triggered Synthesis of Unsymmetrical Disulfides [1]

-

To a pressure tube, add the aromatic thiol (0.2 mmol) or aromatic disulfide (0.1 mmol), this compound (0.2 mmol), and t-BuOK (0.01 mmol).

-

Add THF (1.0 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 60 °C for 8 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the unsymmetrical disulfide.

Table 1: Synthesis of Unsymmetrical Disulfides via t-BuOK-Triggered Metathesis [1]

| Aromatic Thiol/Disulfide | Product | Yield (%) |

| p-thiocresol | p-tolyl tert-butyl disulfide | 91 |

| 4-methoxybenzenethiol | 4-methoxyphenyl tert-butyl disulfide | 92 |

| 4-fluorobenzenethiol | 4-fluorophenyl tert-butyl disulfide | 95 |

| 4-chlorobenzenethiol | 4-chlorophenyl tert-butyl disulfide | 88 |

| 4-aminobenzenethiol | 4-aminophenyl tert-butyl disulfide | 86 |

| di-p-tolyl disulfide | p-tolyl tert-butyl disulfide | 92 |

| bis(4-methoxyphenyl) disulfide | 4-methoxyphenyl tert-butyl disulfide | 90 |

Logical Relationship: Thiol-Disulfide Exchange

References

The Bulky Guardian: An In-depth Technical Guide to the Role of Steric Hindrance in Di-tert-butyl Disulfide Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide [(CH₃)₃CSSC(CH₃)₃], a symmetrical organic disulfide, presents a fascinating case study in the influence of steric hindrance on chemical reactivity. The presence of two bulky tert-butyl groups flanking the disulfide bond profoundly governs its synthesis, conformational preferences, and participation in a variety of chemical transformations. This technical guide provides a comprehensive exploration of the steric effects of the tert-butyl groups on the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes. Understanding these steric constraints is paramount for its effective application in organic synthesis, materials science, and drug development.

The Impact of Steric Hindrance on the Synthesis of this compound

The synthesis of this compound is illustrative of the challenges posed by severe steric hindrance. Traditional methods for disulfide synthesis, such as the oxidation of thiols, often result in low yields and require harsh reaction conditions when applied to the sterically demanding tert-butanethiol.

Challenges in Synthesis

The primary route to this compound involves the oxidation of tert-butanethiol. However, the quaternary carbon of the tert-butyl group significantly shields the sulfur atom, impeding the approach of oxidizing agents. This steric congestion leads to longer reaction times and diminished yields compared to the synthesis of less hindered disulfides.[1][2] For instance, the use of common oxidants like cerium salts, permanganic acid, or ferric chloride for the synthesis of this compound often results in complex operations and low product yields.[1][2]

Another synthetic route, the reaction of a tert-butyl halide with a disulfide source, is also hampered by the steric bulk of the tert-butyl group, making the substitution reaction difficult to achieve under standard conditions.

Quantitative Data on this compound

The physical and thermodynamic properties of this compound provide a quantitative basis for understanding its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈S₂ | [3] |

| Molecular Weight | 178.36 g/mol | [3] |

| Boiling Point | 200-201 °C | |

| Density | 0.923 g/mL at 25 °C | |

| Enthalpy of Formation (gas) | -199.6 ± 2.5 kJ/mol | [4] |

| Enthalpy of Combustion (liquid) | -6670.0 to -6674.1 kJ/mol | [5] |

| Ionization Energy | 8.15 - 8.20 eV | [6] |

| S-S Bond Dissociation Energy (theoretical) | ~68 kcal/mol (~284.5 kJ/mol) | [7] |

Reactivity Profile: A Tale of Two Tert-butyl Groups

The reactivity of the disulfide bond in this compound is a delicate balance between the inherent reactivity of the S-S bond and the formidable steric shielding provided by the tert-butyl groups.

Reduction of the Disulfide Bond

The cleavage of the disulfide bond to form two equivalents of tert-butanethiol is a fundamental reaction. While thermodynamically feasible, the rate of reduction is significantly influenced by the steric hindrance around the disulfide bridge. Nucleophilic attack by a reducing agent at one of the sulfur atoms is sterically hindered, requiring more potent reducing agents or harsher reaction conditions compared to less bulky disulfides.

Commonly used reducing agents for disulfide bonds include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The bulky tert-butyl groups in this compound can slow down the rate of reduction by these reagents.

Oxidation of the Disulfide Bond

Oxidation of this compound can lead to a variety of products, including thiosulfinates and thiosulfonates. The steric bulk of the tert-butyl groups also influences the outcome of oxidation reactions. For instance, the catalytic asymmetric oxidation of this compound to the corresponding chiral tert-butyl tert-butanethiosulfinate has been achieved with high enantiomeric excess, demonstrating that the steric environment can be exploited to achieve stereocontrol.[8]

Thermal and Photochemical Reactivity

This compound exhibits distinct thermal and photochemical decomposition pathways. Upon heating, it can undergo homolytic cleavage of the S-S bond to generate tert-butylthiyl radicals. These radicals can then participate in a variety of subsequent reactions.

Experimental Protocols

Synthesis of this compound via Oxidation of tert-Butanethiol

This protocol describes a clean synthesis method using hydrogen peroxide as the oxidant and a copper catalyst.[9]

Materials:

-

tert-Butanethiol

-

Cuprous chloride (CuCl) or Cupric chloride (CuCl₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, add tert-butanethiol, the copper catalyst, and acetone. The molar ratio of tert-butanethiol to catalyst is typically between 1:0.0005 and 1:0.05. The volume ratio of acetone to tert-butanethiol is between 1:1 and 9:1.

-

Stir the mixture and cool to the desired reaction temperature, which can range from -20 °C to 70 °C.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the reaction mixture under vigorous stirring. The molar ratio of tert-butanethiol to hydrogen peroxide is typically between 1:0.5 and 1:1.

-

Maintain the reaction at the chosen temperature with continuous stirring until the reaction is complete (monitoring by TLC or GC is recommended). Reaction times are typically short with this method.

-

Upon completion, the reaction mixture is subjected to a standard work-up procedure, which may include quenching of excess peroxide, extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound. This method has been reported to achieve high conversion rates of tert-butanethiol (98-100%) and high selectivity for this compound (90-96%).[9]

Reduction of this compound with Dithiothreitol (DTT)

This protocol provides a general procedure for the reduction of a disulfide bond using DTT.

Materials:

-

This compound

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the this compound in a suitable organic solvent that is miscible with the aqueous buffer (e.g., acetonitrile (B52724) or THF).

-

Prepare a solution of DTT in the reaction buffer. A 1 to 10 mM final concentration of DTT is typically used.[10]

-

In a reaction vessel under an inert atmosphere, add the this compound solution to the DTT solution.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by techniques such as HPLC or GC-MS.

-

Upon completion, the resulting tert-butanethiol can be isolated or used in subsequent reactions. If necessary, excess DTT can be removed by extraction or chromatography.

Visualizing Steric Hindrance and Reactivity

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the reactivity of this compound.

Applications in Research and Development

The unique reactivity profile of this compound, largely dictated by steric hindrance, has led to its use in various specialized applications.

Cysteine Protecting Group in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the thiol group of cysteine residues must be protected to prevent unwanted side reactions, particularly the formation of disulfide bridges. The S-tert-butylthio (S-tBu) group, derived from this compound, has been employed as a protecting group for cysteine.[11] The steric bulk of the tert-butyl group provides stability to the protected cysteine during peptide chain elongation. The S-tBu group is typically stable to acidic conditions used for the cleavage of other protecting groups and can be removed selectively using reducing agents like thiols or phosphines.[11] However, the harsh conditions sometimes required for its removal can be a limitation.

Vulcanizing Agent

In the rubber industry, this compound can act as a vulcanizing agent.[1][2] Upon heating, it generates tert-butylthiyl radicals that can initiate the cross-linking of polymer chains, a process crucial for improving the mechanical properties of rubber. The steric bulk of the tert-butyl groups can influence the efficiency and nature of the cross-linking.

Source of 't-BuS' Group in Organic Synthesis

This compound serves as a convenient and stable source of the tert-butylthio (t-BuS) group in organic synthesis. This group can be introduced into molecules to modulate their steric and electronic properties.

Role in Drug Development